molecular formula C23H14ClF3O2S B2820192 (4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone CAS No. 338411-49-7

(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone

Cat. No. B2820192
CAS RN: 338411-49-7
M. Wt: 446.87
InChI Key: GYAFJWIPEVHUQV-UHFFFAOYSA-N
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Description

The compound (4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone is a complex organic molecule . Its molecular formula is C23H14ClF3O2S .

Scientific Research Applications

Synthesis and Reactivity

The compound (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, a derivative similar to the queried compound, is synthesized via oxidation and demonstrates reactivity towards sulfur- and oxygen-containing nucleophiles. This reactivity under different conditions (basic or acidic) leads to the formation of various benzo[b]thiophene derivatives (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Role in Wine Oxidation

The reactivity of similar quinones, like 4-methyl-1,2-benzoquinone, with wine nucleophiles provides insights into oxidative processes in wine. This includes interactions with various compounds, influencing wine aromas and antioxidant properties (Nikolantonaki & Waterhouse, 2012).

Materials Science Applications

A difluoro aromatic ketone monomer, similar to the queried compound, has been used in the synthesis of poly(arylene ether sulfone)s. These materials exhibit properties like high hydroxide conductivity and alkaline stability, important in applications like fuel cells (Shi et al., 2017).

Clathrate Formation

Compounds structurally similar to the queried chemical play a significant role in clathrate formation. The edge-to-face interaction between aromatic rings is crucial in this process, which is essential in the formation of inclusion complexes (Eto et al., 2011).

Catalysis in Biofuel Production

Analogous compounds, like 4-chlorobenzenesulfonic acid, are used to create hydrophobic mesoporous biochar. Such materials act as efficient catalysts in biofuel production, improving conversion rates and selectivity in reactions vital for biofuel synthesis (Li et al., 2019).

Anti-inflammatory Activity

Related compounds, such as 4-aminobenzophenones, have shown high anti-inflammatory activity. They inhibit the release of proinflammatory cytokines and are potent p38 MAP kinase inhibitors, indicating potential therapeutic applications (Ottosen et al., 2003).

Future Directions

The future directions for this compound are not known. It could potentially be used in research or industrial applications, but further studies would be needed to determine its potential uses and efficacy. It’s also possible that it could be used in the synthesis of other complex molecules, similar to related compounds .

properties

IUPAC Name

(4-chlorophenyl)-[3-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]-1-benzofuran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF3O2S/c24-16-10-8-14(9-11-16)21(28)22-19(18-6-1-2-7-20(18)29-22)13-30-17-5-3-4-15(12-17)23(25,26)27/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAFJWIPEVHUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CSC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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